Product packaging for Thiepan-2-ol(Cat. No.:CAS No. 14769-30-3)

Thiepan-2-ol

Cat. No.: B181463
CAS No.: 14769-30-3
M. Wt: 132.23 g/mol
InChI Key: FFLWHOZWDMVLKE-UHFFFAOYSA-N
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Description

Thiepan-2-ol is a sulfur-containing seven-membered heterocyclic compound of interest in organic chemistry and materials science research. As a cyclic thioether with a hydroxyl functional group, it serves as a versatile building block for synthesizing more complex molecular structures, particularly in the exploration of novel heterocyclic compounds . Researchers utilize this scaffold in various fields, including medicinal chemistry for analog synthesis and materials science for developing ligands and functional polymers. This product is intended for research and development purposes only in a laboratory setting. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant scientific literature for handling procedures and specific application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B181463 Thiepan-2-ol CAS No. 14769-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiepan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWHOZWDMVLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(SCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398929
Record name Thiepan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14769-30-3
Record name Thiepan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Studies of Thiepan 2 Ol

Reaction Pathways of Thiepan-2-ol and its Functional Derivatives

The reactivity of this compound and its derivatives is characterized by transformations involving the sulfur heteroatom, the hydroxyl group, and the carbon framework of the seven-membered ring. These reactions are fundamental to the synthesis of more complex thiepane-based structures and provide insights into the chemical behavior of this heterocyclic system.

Oxidation Reactions of the Sulfur Heteroatom

The sulfur atom in the thiepane (B16028) ring is susceptible to oxidation, a common reaction pathway for thioethers. Treatment of thiepanes with oxidizing agents typically leads to the formation of the corresponding sulfoxides. For instance, the use of hydrogen peroxide can convert a thioether to a sulfoxide (B87167). nih.govmedlifemastery.com This transformation introduces a new chiral center at the sulfur atom, leading to diastereomeric products if the ring is already chiral, as in the case of this compound.

A significant reaction of the resulting sulfoxide is the Pummerer rearrangement. wikipedia.orgchemistry-reaction.com This reaction occurs when an alkyl sulfoxide is treated with an activating agent, such as acetic anhydride (B1165640). wikipedia.org The process involves the conversion of the sulfoxide into an α-acyloxy-thioether. wikipedia.orgchemistry-reaction.comnumberanalytics.com The mechanism is initiated by the acylation of the sulfoxide oxygen, followed by an elimination to form a cationic-thial intermediate. wikipedia.orgchemistry-reaction.com This electrophilic intermediate is then trapped by a nucleophile, typically an acetate (B1210297) ion when acetic anhydride is used, to yield the final product. wikipedia.org This rearrangement serves as a valuable method for the functionalization of the carbon atom alpha to the sulfur. For thiepan-2-sulfoxide, this reaction would be expected to occur at the C7 position.

Table 1: Key Steps in the Pummerer Rearrangement

Step Description
1. Acylation The sulfoxide oxygen is acylated by an activating agent like acetic anhydride, forming an acyloxysulfonium salt. chemistry-reaction.com
2. Deprotonation A base, such as acetate, removes a proton from the α-carbon, generating an acylsulfonium ylide. chemistry-reaction.com
3. S-O Bond Cleavage The sulfur-oxygen bond cleaves, forming a sulfur-stabilized carbocation (thionium ion). This is the rate-determining step. chemistry-reaction.com

| 4. Nucleophilic Capture | A nucleophile attacks the carbocation, leading to the final α-substituted sulfide (B99878) product. chemistry-reaction.com |

Nucleophilic and Electrophilic Transformations at the Hydroxyl Group and Ring Positions

The hydroxyl group of this compound can undergo nucleophilic substitution, a common reaction for alcohols. However, the hydroxyl group itself is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group, for example, by protonation in the presence of a strong acid to form an oxonium ion (-OH₂⁺), which can then depart as a water molecule. msu.edulibretexts.org The resulting carbocation at C-2 would then be susceptible to attack by a nucleophile. wikipedia.org Such reactions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the structure of the substrate. msu.edu

Electrophilic substitution at a saturated carbon atom, as found in the thiepane ring, is less common than nucleophilic substitution. wikipedia.org However, electrophilic attack can occur at the sulfur atom, which possesses lone pairs of electrons. The reactivity of the C-H bonds in the ring towards electrophiles is generally low unless activated by adjacent functional groups.

Conformational Analysis and Ring Dynamics of Thiepanes

The seven-membered thiepane ring is a flexible system that can adopt several conformations. Computational and spectroscopic studies have been employed to understand the conformational preferences of thiepanes and related seven-membered heterocycles. nih.govacs.orgcdnsciencepub.comglobalauthorid.com Like cycloheptane, the thiepane ring exists in a dynamic equilibrium between various chair and boat forms.

The most stable conformations are typically found within the twist-chair (TC) and twist-boat (TB) families. nih.govacs.org For the parent thiepane, the twist-chair conformation is generally considered to be the most stable. nih.govacs.org The introduction of substituents, such as the hydroxyl group in this compound, can influence the conformational equilibrium. The relative energies of the different conformers are determined by a combination of factors, including torsional strain, transannular interactions, and the electronic effects of the heteroatom and substituents. researchgate.net Molecular mechanics and density functional theory (DFT) calculations have been instrumental in mapping the potential energy surface of these rings and identifying the minimum energy conformations. acs.orgresearchgate.net

Table 2: Predominant Conformations of the Thiepane Ring

Conformation Family Description Relative Stability
Twist-Chair (TC) Characterized by a twisted, non-planar chair-like geometry. Generally the most stable family of conformations for thiepane. nih.govacs.org Most Stable
Twist-Boat (TB) A flexible boat-like conformation that is typically higher in energy than the twist-chair forms. nih.gov Less Stable
Chair (C) Often represents a transition state rather than a stable minimum on the potential energy surface. nih.govacs.org Transition State

| Boat (B) | Similar to the chair, this conformation is often a transition state connecting twist-boat forms. | Transition State |

Valence Isomerization Studies in Related Thiepine (B12651377) Systems

While this compound is a saturated heterocycle, the study of its unsaturated counterpart, thiepine, provides valuable electronic and structural insights. Thiepines can undergo valence isomerization, a reversible process where the molecule rearranges into a bicyclic isomer. Specifically, thiepine exists in equilibrium with its valence isomer, benzene (B151609) sulfide (also known as thianorcaradiene). nih.govbeilstein-journals.org

Theoretical calculations have shown that the parent thiepine is less stable than benzene sulfide by approximately 7.0 kcal/mol. nih.govbeilstein-journals.org This energy difference is larger than that observed for the analogous oxepine-benzene oxide system, which is attributed to the ability of the three-membered ring in benzene sulfide to better accommodate the larger sulfur atom. nih.govbeilstein-journals.org Despite the greater stability of the bicyclic form, benzene sulfide has not been isolated, likely due to a low activation barrier for sulfur extrusion, which leads to the formation of benzene and elemental sulfur. nih.govbeilstein-journals.org The barrier for the ring inversion of thiepine has been calculated to be significantly higher than that of oxepine, indicating a more rigid ring system. researchgate.net

Table 3: Calculated Energetic Properties of the Thiepine/Benzene Sulfide Isomerization

Parameter Value System Reference
Relative Stability (ΔE) 7.0 kcal/mol (Benzene sulfide more stable) Thiepine/Benzene sulfide nih.govbeilstein-journals.org
Enthalpy of Isomerization (ΔH) 29.32 kJ/mol (6.99 kcal/mol) Thiepine → Benzene sulfide researchgate.net
Enthalpy of Inversion (Thiepine) 30.5 kJ/mol (7.29 kcal/mol) Thiepine researchgate.net

| Barrier to Tautomerization (Thiepine → Benzene Sulfide) | 85.7 kJ/mol (20.5 kcal/mol) | Thiepine | researchgate.net |

Investigations of Reaction Mechanisms: Sₙ1, Sₙ2, and Cycloaddition Processes

The substitution reactions at the C2 position of this compound, particularly those involving the hydroxyl group, can proceed through either Sₙ1 or Sₙ2 mechanisms. msu.eduwikipedia.org this compound is a secondary alcohol, and secondary substrates can undergo substitution by either pathway, with the predominant mechanism being influenced by the reaction conditions. chemguide.co.uk

An Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. medlifemastery.commasterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation, and by weak nucleophiles. khanacademy.orglibretexts.org For this compound, after activation of the hydroxyl group, its departure would lead to a secondary carbocation at C2.

An Sₙ2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. medlifemastery.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. khanacademy.orglibretexts.org Steric hindrance is a major factor in Sₙ2 reactions; the backside attack required for this mechanism is more difficult at more substituted carbons. pressbooks.pub

Cycloaddition reactions represent a powerful strategy for the synthesis of the thiepane ring itself. For instance, formal [4+3] cycloaddition reactions between a four-atom sulfur-containing component and a three-atom building block can be used to construct the seven-membered ring. researchgate.net Similarly, intramolecular 1,3-dipolar nitrone cycloadditions have been utilized to create fused thiepane ring systems. researchgate.net These methods offer routes to functionalized thiepanes that can then be converted to derivatives like this compound.

Table 4: Comparison of Sₙ1 and Sₙ2 Reactions for this compound

Feature Sₙ1 Mechanism Sₙ2 Mechanism
Rate Law Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com Rate = k[Substrate][Nucleophile] (Bimolecular) medlifemastery.com
Mechanism Two steps, carbocation intermediate medlifemastery.com One step, concerted masterorganicchemistry.com
Substrate Favored by tertiary > secondary substrates pressbooks.pub Favored by primary > secondary substrates pressbooks.pub
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) libretexts.org Favored by strong nucleophiles (e.g., CN⁻, OH⁻) libretexts.org
Solvent Favored by polar protic solvents (e.g., water, alcohols) khanacademy.org Favored by polar aprotic solvents (e.g., acetone, DMSO) khanacademy.org

| Stereochemistry | Racemization | Inversion of configuration |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Thiepan 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. nih.govunivr.it For Thiepan-2-ol, ¹H and ¹³C NMR provide critical information about the molecular framework, including the number and electronic environment of hydrogen and carbon atoms.

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule, such as the proton on the carbon bearing the hydroxyl group (H-2), the protons on the carbon adjacent to the sulfur atom (H-7), and the other methylene (B1212753) protons of the seven-membered ring. The chemical shift of these signals reveals their electronic environment, while the splitting patterns (multiplicity) arising from spin-spin coupling indicate the number of adjacent protons, thus helping to piece together the connectivity of the molecule. numberanalytics.com

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. The chemical shifts would differentiate the carbon attached to the electronegative oxygen atom (C-2) from the one bonded to sulfur (C-7) and the remaining aliphatic carbons in the ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. nptel.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom TypeExpected Chemical Shift (ppm)Expected Multiplicity (in ¹H NMR)Rationale
H-2 (on CH-OH)3.5 - 4.5MultipletDeshielded by the adjacent electronegative oxygen atom.
H-7 (on CH₂-S)2.5 - 3.0MultipletDeshielded by the adjacent sulfur atom.
Other Ring CH₂1.5 - 2.2MultipletTypical range for aliphatic methylene protons.
OHVariable (1.0 - 5.0)Singlet (broad)Chemical shift is concentration and solvent dependent; often does not couple.
C-2 (on C-OH)65 - 80N/ADeshielded by the attached hydroxyl group.
C-7 (on C-S)30 - 40N/AInfluenced by the sulfur atom.
Other Ring Carbons20 - 35N/ATypical range for saturated cycloalkane carbons.

Advanced NMR Techniques for Configuration and Conformation

To resolve complex structures and determine stereochemistry, two-dimensional (2D) NMR techniques are indispensable. numberanalytics.com For this compound derivatives, these methods provide a deeper understanding of both molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). numberanalytics.com It would be used to trace the proton-proton connectivity around the thiepane (B16028) ring, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms they are directly attached to. numberanalytics.com This technique definitively assigns which proton signals correspond to which carbon signals in the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com This is the primary NMR method for determining the relative configuration and conformation of this compound. For instance, NOE correlations could establish whether the hydroxyl group is in an axial or equatorial position and determine the relative stereochemistry of substituents on the ring. ipb.pt

Optical Rotatory Dispersion (ORD) Studies of Chiral this compound

Since this compound possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers. Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. biologic.netwikipedia.org

ORD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. slideshare.net The ORD spectrum of a chiral compound displays a characteristic curve, and if an absorption band is present near the chiral center, it can produce a phenomenon known as the Cotton effect, which is an anomalous change in optical rotation in that region. kud.ac.in By comparing the experimental ORD curve of an enantiomer of this compound with that of similar compounds of known absolute configuration, its stereochemistry can be assigned. mgcub.ac.in

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net For this compound, MS provides two key pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. savemyexams.comchemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk

For an alcohol like this compound, common fragmentation pathways would be expected:

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is often observed for alcohols. savemyexams.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (oxygen and sulfur) is a likely fragmentation route. This would lead to characteristic fragment ions that help to confirm the structure of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places, yielding an exact mass. bioanalysis-zone.commeasurlabs.com This high accuracy allows for the determination of a unique elemental formula for the molecular ion. researchgate.net For this compound (C₆H₁₂OS), HRMS could distinguish it from other isomeric compounds that have the same nominal mass but a different atomic composition. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown isolated from a complex mixture. umb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Hyphenated techniques that couple a separation method with mass spectrometry are essential for the analysis of complex mixtures. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. wikipedia.orgthermofisher.com this compound, being a relatively small molecule, could be analyzed by GC-MS. The gas chromatograph would first separate it from other components in a sample mixture, and the mass spectrometer would then provide a mass spectrum for identification. GC-MS is widely used in environmental analysis and for analyzing essential oils and other complex volatile mixtures. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of compounds, including those that are less volatile or thermally unstable. nih.govthermofisher.com It combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.orgeag.com For analyzing this compound derivatives, especially those that are larger or more polar, LC-MS would be the method of choice. The technique allows for the separation of isomers and provides definitive structural confirmation for each component as it elutes from the LC column. thermofisher.com

Hyphenated Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives relies heavily on hyphenated analytical techniques, which couple the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy. rsc.org These integrated methods are indispensable for analyzing complex mixtures and for providing unambiguous identification of individual components. rsc.org Among the most powerful and widely used hyphenated techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile sulfur-containing heterocyclic compounds. scirp.org In GC-MS, the sample is first separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. msu.edu

For the parent compound, thiepane, the electron ionization (EI) mass spectrum provides characteristic fragmentation patterns that are crucial for identifying the basic ring structure in its derivatives. The mass spectrum of thiepane is well-documented and serves as a foundational reference. nist.gov

Table 1: Key Mass Spectral Data for Thiepane (C₆H₁₂S)

m/z (mass-to-charge ratio)InterpretationRelative Abundance (%)
116Molecular Ion [M]⁺High
87Loss of an ethyl group ([M - C₂H₅]⁺)Moderate
74Fission of the ringModerate
60Fission of the ringHigh
47[CH₃S]⁺ fragmentHigh
41Allyl cation ([C₃H₅]⁺)Moderate

Data sourced from NIST WebBook. nist.gov

When analyzing a derivative such as this compound, the fragmentation pattern will be a composite of the thiepane ring cleavage and the fragmentation characteristic of the hydroxyl group. The presence of the alcohol functionality introduces specific fragmentation pathways. docbrown.info A primary fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common feature for alcohols. Another typical fragmentation is the alpha-cleavage, where the bond adjacent to the carbon bearing the hydroxyl group is broken.

Based on these principles, the expected key fragments for this compound in a GC-MS analysis can be predicted.

Table 2: Predicted Key Mass Spectral Fragments for this compound (C₆H₁₂OS)

Predicted m/zInterpretation
132Molecular Ion [M]⁺
114Loss of water ([M - H₂O]⁺)
117Loss of a methyl radical ([M - CH₃]⁺) - less likely for a secondary alcohol
103Alpha-cleavage: Loss of an ethyl radical ([M - C₂H₅]⁺)
87Alpha-cleavage: Loss of the C₃H₇ side chain
59Fragment containing the hydroxyl group [CH(OH)CH₂]⁺

For thiepane derivatives that are less volatile, thermally labile, or require analysis in a complex matrix without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC separates compounds based on their polarity and affinity for the stationary and mobile phases. nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used in LC-MS. nist.gov These methods often result in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the analyte. scirp.org Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected molecular ion, providing detailed structural information. scirp.org

The combination of chromatographic separation with mass spectrometric detection in techniques like GC-MS and LC-MS provides a comprehensive and highly sensitive approach to the characterization of this compound and its derivatives, enabling their unambiguous identification and structural elucidation. rsc.org

Theoretical and Computational Chemistry Approaches to Thiepane Systems

Quantum Chemical Calculations of Electronic Structureresearchgate.netcolab.ws

Quantum chemical calculations are fundamental to understanding the electronic nature of thiepane (B16028) systems. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide detailed information about the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic properties. nih.govresearchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. mdpi.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For the parent thiepane molecule, computational studies have calculated the HOMO-LUMO gap. These calculations indicate that thiepane is a kinetically stable molecule. nih.govresearchgate.net The reactivity of substituted thiepanes can be modulated by the electronic nature of the substituents. Electron-donating groups tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy level, increasing its reactivity towards nucleophiles. mdpi.com

Electronic transitions, which occur when an electron is excited from a lower energy orbital to a higher energy one, can also be predicted using quantum chemical methods. researchgate.net For thiepane systems, these transitions are typically of the σ → σ* or n → σ* type, given the saturated nature of the ring. The presence of the sulfur atom with its lone pairs of electrons introduces the possibility of n → σ* transitions, which are generally of lower energy than σ → σ* transitions.

Calculated Quantum Chemical Parameters for Thiepane nih.govresearchgate.net
MethodEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
M06-2X/6-311++G(d,p)-0.188-0.0730.115
MP2/aug-cc-pVTZ-0.188-0.0730.115

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net

For thiepane, the MEP surface shows a region of negative electrostatic potential around the sulfur atom, attributable to its lone pairs of electrons. nih.govresearchgate.net This indicates that the sulfur atom is a likely site for electrophilic attack. The hydrogen atoms of the methylene (B1212753) groups, in contrast, exhibit a positive electrostatic potential, making them susceptible to nucleophilic interactions. researchgate.net The introduction of a hydroxyl group, as in thiepan-2-ol, would further influence the MEP, with the oxygen atom of the hydroxyl group presenting another site of negative potential and the hydroxyl proton showing a strong positive potential, making it a potential hydrogen bond donor.

HOMO-LUMO Analysis and Electronic Transitions

Molecular Mechanics and Dynamics Simulations for Conformational Landscapesresearchgate.net

Due to the flexibility of the seven-membered ring, thiepane can exist in several conformations. acs.org Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of such flexible molecules. iupac.orgcsbsju.eduug.edu.pl These methods allow for the determination of the relative energies of different conformers and the energy barriers between them. csbsju.edu

Studies on cycloheptane, the parent carbocycle of thiepane, have shown that it preferentially adopts twist-chair and chair conformations. acs.org A conformational analysis of thiepane using high-level electronic structure calculations has also been performed. acs.org The presence of the larger sulfur atom in the thiepane ring, with its longer C-S bonds compared to C-C bonds, influences the conformational preferences. nih.govresearchgate.net For substituted thiepanes like this compound, the position and orientation (axial or equatorial) of the substituent will play a significant role in determining the most stable conformation due to steric and electronic interactions. researchgate.net

Studies on Sulfur Hypervalency in Thiepane Analoguesirjweb.comresearchgate.net

The concept of hypervalency in sulfur compounds, where the sulfur atom appears to have more than eight valence electrons, has been a subject of theoretical debate. mdpi.commdpi.com While earlier theories invoked the participation of d-orbitals to explain this phenomenon, modern quantum chemical calculations have largely refuted this idea for main-group elements. numberanalytics.commdpi.com

In the context of thiepane analogues, particularly oxidized forms like thiepane-1-oxide or thiepane-1,1-dioxide, the nature of the sulfur-oxygen bond is of interest. Computational studies on related sulfur compounds suggest that these bonds are better described as highly polar covalent bonds or as having significant ionic character, rather than involving hypervalent bonding with d-orbital participation. researchgate.netmdpi.com The bonding is understood in terms of three-center, four-electron (3c-4e) bonds or negative hyperconjugation. mdpi.commdpi.com Theoretical studies on thiepines, the unsaturated analogues of thiepanes, have also explored the nature of sulfur hypervalency. researchgate.net

Prediction of Reactivity and Selectivity through Computational Modelingresearchgate.net

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, the feasibility and outcome of a reaction can be assessed. For thiepane systems, computational models can be used to predict the sites of oxidation, the stereoselectivity of reactions at chiral centers, and the relative rates of competing reaction pathways.

For instance, the oxidation of the sulfur atom in thiepane to form the corresponding sulfoxide (B87167) and sulfone can be modeled to understand the reaction mechanism and the factors influencing the stereochemical outcome at the sulfur center. Similarly, the reactivity of a functional group on the thiepane ring, such as the hydroxyl group in this compound, can be computationally investigated to predict its behavior in various chemical transformations. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, can provide a quantitative measure of the reactivity of thiepane and its derivatives. nih.govmdpi.com

Derivatization Strategies and Analogue Development of Thiepan 2 Ol

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group at the C-2 position of the thiepane (B16028) ring is a primary target for chemical modification. chemicals.co.uk Its reactivity allows for a range of transformations, enabling the synthesis of diverse derivatives with altered physical, chemical, and biological properties. nih.gov Strategies targeting this group are often aimed at creating esters and ethers or introducing specific functionalities to aid in analytical processes.

Esterification and etherification are fundamental reactions for derivatizing the hydroxyl group of Thiepan-2-ol, converting it into an ester or ether linkage, respectively. These modifications can significantly alter the polarity, lipophilicity, and steric profile of the parent molecule.

Esterification: This process typically involves the reaction of this compound with a carboxylic acid or its reactive derivative (such as an acid chloride or acid anhydride) in the presence of an acid catalyst, like concentrated sulfuric acid. chemguide.co.ukbyjus.com The reaction is a reversible condensation process where water is eliminated. chemguide.co.uk For example, reacting this compound with acetic anhydride (B1165640) would yield Thiepan-2-yl acetate (B1210297). A similar strategy has been employed in the synthesis of related thiepane structures, where a thiepanone was converted to its corresponding enoate ester via activation of a carboxylic acid to an acid chloride, followed by esterification. researchgate.net This demonstrates the feasibility of applying classical esterification methods to the thiepanol scaffold. youtube.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the often harsh, alkaline conditions (pH 13-14) required for etherification, this method is sometimes limited. nih.gov Alternative methods, such as using alkyl oxiranes in the presence of a mild base, can provide a gentler route to HA ethers. nih.gov

Table 1: Representative Esterification and Etherification Reactions for this compound

Reaction TypeReagentCatalyst/ConditionsProduct Type
EsterificationCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄), HeatThiepan-2-yl ester
EsterificationAcid Anhydride ((RCO)₂O)Heat or CatalystThiepan-2-yl ester
EsterificationAcyl Chloride (R-COCl)Base (e.g., Pyridine)Thiepan-2-yl ester
EtherificationAlkyl Halide (R-X)Strong Base (e.g., NaH)Thiepan-2-yl ether

To facilitate the detection and quantification of this compound in complex mixtures, the hydroxyl group can be derivatized with a tag that enhances its response to analytical techniques like chromatography, mass spectrometry, or spectrophotometry. nih.gov This is particularly useful for trace-level analysis.

For liquid chromatography-mass spectrometry (LC-MS/MS), derivatizing agents can be introduced to improve ionization efficiency and chromatographic retention. For instance, reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance signal intensity in the mass spectrometer. acs.org While many novel reagents are developed for thiols, the principles can be adapted for alcohols. researchgate.netnih.gov For example, a reagent that reacts with the hydroxyl group to introduce an aromatic or fluorinated tag can improve detection by UV or fluorescence detectors in HPLC.

In a related context, on-tissue derivatization strategies for mass spectrometry imaging (MSI) have been developed for thiols using reagents like (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal). researchgate.net The development of analogous hydroxyl-reactive probes could enable the spatial imaging of this compound and its metabolites in biological tissues.

Esterification and Etherification Strategies

Functionalization of the Thiepane Ring System

Beyond the hydroxyl group, the thiepane ring itself offers opportunities for functionalization. google.com Modifying the carbon skeleton of the ring can lead to the creation of analogues with fundamentally different shapes and properties.

Strategies for ring functionalization can include:

Ring Expansion/Contraction: Methods like the Dowd-Beckwith reaction can be used for the ring expansion of cyclic ketones, providing a pathway to functionalized medium-sized rings like thiepane. researchgate.net

Introduction of Unsaturation: Elimination reactions can introduce double bonds into the thiepane ring, creating dihydrothiepines or thiepines, although the parent thiepine (B12651377) is unstable. wikipedia.org

Substitution on Ring Carbons: Direct functionalization of the C-H bonds on the ring is challenging but can be achieved using modern synthetic methods. A more common approach is to start with a pre-functionalized precursor, such as a thiepanone, which allows for reactions at the alpha-carbon. researchgate.net

Polyoxygenation: As demonstrated in the synthesis of marine natural products, iterative cyclization and functionalization strategies can be used to construct polyoxygenated thiepanes, which are thiepane rings decorated with multiple hydroxyl or ether groups. rsc.org

Synthesis of Structurally Diversified this compound Analogues for Structural Exploration

The synthesis of a diverse library of this compound analogues is crucial for exploring structure-activity relationships and discovering new functionalities. This involves creating molecules with variations in stereochemistry, ring substitution, and fused ring systems.

Research in this area has led to the synthesis of complex molecules built upon the thiepane framework. For example, a concise and scalable synthesis of (±)-hippolachnin A, a marine polyketide, was developed using a thiepanone intermediate, which serves as a platform for generating bioactive analogues. researchgate.netsci-hub.se Another powerful approach involves the synthesis of polyhydroxylated thiepanes from readily available starting materials like D-glucitol. By using a binucleophilic reagent like S²⁻ with dibromoalditol derivatives, researchers have been able to construct various thioanhydro alditols with thiepane structures, demonstrating a route to enantiopure, highly functionalized analogues. researchgate.net Furthermore, the insertion of a thiophene (B33073) ring between the imidazole (B134444) and pyrimidine (B1678525) rings of natural purines has been used to create expanded 2'-deoxy nucleoside analogues, showcasing how sulfur-containing heterocyclic rings can be used to generate structural diversity. nih.gov

Table 2: Approaches to Structurally Diversified this compound Analogues

Synthetic StrategyPrecursor TypeResulting Analogue ClassReference Example
Natural Product Analogue SynthesisThiepanone IntermediateComplex polyketide analogues(±)-Hippolachnin A researchgate.netsci-hub.se
Stereocontrolled SynthesisDibromoalditol DerivativesPolyhydroxylated thiepanesThioanhydro-D-glucitol researchgate.net
Scaffold Hopping/ExpansionHeterocyclic PrecursorsThieno-expanded nucleosidesExpanded 2'-deoxy-guanosine nih.gov

Development of Novel Derivatization Reagents and Protocols

The advancement of chemical biology and analytical chemistry continually drives the development of new derivatization reagents and protocols. While many recent innovations have targeted the thiol functional group, these developments often inspire new strategies for other nucleophiles like alcohols. wsu.edu

Novel reagents and protocols with potential application to this compound include:

On-Tissue Derivatization for MSI: As mentioned, the development of matrix-derivatization reagents like CHC-Mal for imaging thiols in tissue provides a blueprint for creating hydroxyl-specific reagents for similar applications. researchgate.net This would allow for the precise mapping of this compound distribution in biological samples.

Click Chemistry Handles: The hydroxyl group of this compound can be converted to an azide (B81097) or alkyne, allowing it to participate in bioorthogonal "click chemistry" reactions. This enables the attachment of a wide variety of tags, such as fluorophores or affinity probes, under mild, biocompatible conditions. nih.gov

Thiolactone-based Derivatization: Thiolactones can be used in ring-opening reactions to introduce a thiol group, which can then undergo further specific modifications. researchgate.net While this applies to introducing, rather than derivatizing, a thiol, the concept of using ring-opening cascades for functionalization is a novel protocol. An analogous approach using a different cyclic ester could be envisioned for derivatizing alcohols.

The development of new reagents often focuses on improving reaction selectivity, stability of the resulting derivative, and reaction speed under mild conditions, all of which are critical for the derivatization of complex molecules and biological samples. acs.orgnih.gov

Strategic Synthetic Applications of Thiepan 2 Ol Scaffolds in Complex Molecule Synthesis

Integration into Total Synthesis of Natural Products and Designed Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. rsc.orgresearchgate.net Sulfur-containing heterocycles are integral components of many biologically active natural products, and efficient methods for their construction are highly sought after. rsc.orgsfu.caacs.orgrjptonline.org The thiepane (B16028) ring system, a seven-membered sulfur-containing heterocycle, is a structural motif found in some natural products and pharmacologically active molecules. researchgate.netwikipedia.org

While specific examples of thiepan-2-ol being directly used as a key intermediate in a completed total synthesis are not prevalent in the reviewed literature, its structural features make it a highly valuable potential building block for such endeavors. rsc.orgunc.edu The synthesis of complex molecules often relies on the strategic assembly of smaller, functionalized fragments. rsc.org

Key features of this compound that make it an attractive synthon include:

Defined Stereochemistry: The chiral center at C2 can be used to set the stereochemistry of subsequent centers in the target molecule.

Functional Handle: The hydroxyl group provides a reactive site for a wide range of chemical transformations, including oxidation, etherification, esterification, and conversion to a leaving group for substitution reactions.

Flexible Seven-Membered Ring: The thiepane ring can serve as a scaffold to control the spatial arrangement of substituents, which is crucial for biological activity. iiarjournals.org Its flexibility distinguishes it from more rigid five- or six-membered rings.

Sulfur Heteroatom: The sulfur atom can be involved in further reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the conformation and electronic properties of the ring. researchgate.net It can also participate in ring contractions or expansions, such as the Ramberg–Bäcklund reaction, to form different ring systems. nih.gov

For example, a synthetic strategy towards a polyketide natural product could involve coupling a fragment to the hydroxyl group of this compound, followed by a series of chain extensions and subsequent ring manipulations involving the sulfur atom to construct the final complex architecture. mdpi.com

Methodological Development of Novel Reactions and Reagents Utilizing this compound Derivatives

The development of novel chemical reactions and reagents expands the toolkit available to synthetic chemists. upertis.ac.id Molecules with unique structural or electronic properties can often be used to facilitate new types of transformations. This compound and its derivatives are promising platforms for methodological development due to the interplay between the sulfur atom and the hydroxyl group within the flexible seven-membered ring.

While research specifically detailing novel reactions derived from this compound is emerging, related systems provide a strong precedent for its potential. For example, derivatives of the smaller, five-membered ring analogue, thiolane, have been used to develop new catalytic asymmetric reactions. This suggests that thiepane derivatives could similarly be employed to create novel reagents or catalysts.

One area of potential is in sulfur-based catalysis. The sulfur atom in a thiepane ring can be converted into a sulfonium (B1226848) ylide. This reactive species can then participate in reactions like asymmetric epoxidation or cyclopropanation. The chirality of the thiepane backbone would direct the stereochemical outcome of the reaction, making the this compound derivative a key component of a new asymmetric methodology.

Furthermore, ring expansion and contraction reactions of thiepane derivatives can be exploited. For instance, a mdpi.comcore.ac.uk sigmatropic shift of a sulfonium ylide derived from a 2-vinylthiepane derivative can lead to a nine-membered ring, providing a novel method for synthesizing medium-sized rings. acs.org Additionally, treatment of resin-bound thiepanes with certain reagents has been shown to induce a regio- and stereospecific ring contraction to a six-membered ring system, demonstrating a novel synthetic transformation. nih.gov

Potential Application Area Description Example Reaction Type
Asymmetric Catalysis Use as a chiral ligand or precursor to a chiral catalyst.Asymmetric epoxidation, cyclopropanation.
Ring Manipulation Exploiting the sulfur atom to alter the ring size. mdpi.comcore.ac.uk Sigmatropic rearrangement, Ramberg–Bäcklund reaction. nih.govacs.org
Novel Reagent Development Creating new functional molecules for specific transformations.Development of novel sulfonium ylides for asymmetric synthesis.

Exploration of this compound Derivatives in Advanced Materials Chemistry

Sulfur-containing polymers are a significant class of advanced materials known for a range of desirable properties, including high refractive indices, thermal stability, and unique electrochemical characteristics. mdpi.comwiley-vch.dersc.org These properties make them suitable for applications in optical lenses, energy storage, and electronic devices. core.ac.ukresearchgate.net The synthesis of novel sulfur-containing polymers is an active area of research, with a focus on creating materials with precisely controlled structures and functions. wiley-vch.dersc.org

Thiepane derivatives, including this compound, represent potential monomers for the synthesis of new sulfur-containing polymers. The seven-membered thiepane ring can be incorporated into a polymer backbone, imparting flexibility and specific chemical properties due to the presence of the sulfur atom.

Potential routes to thiepane-based polymers include:

Ring-Opening Polymerization (ROP): While less common for thiepanes than for smaller rings, ROP could potentially be used to create linear polythioethers. The hydroxyl group on this compound could serve as an initiation site for the polymerization.

Condensation Polymerization: this compound, or a di-functionalized derivative, could be used as a monomer in condensation reactions with other monomers (e.g., diacids, diisocyanates) to form polyesters or polyurethanes containing the thiepane unit in the backbone.

Thiol-ene/Thiol-yne Chemistry: The sulfur atom of the thiepane ring could potentially be cleaved and functionalized to a dithiol, which could then be polymerized with dienes or diynes via highly efficient thiol-ene or thiol-yne "click" reactions. wiley-vch.de

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.